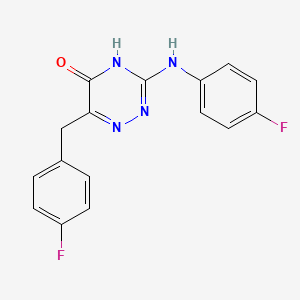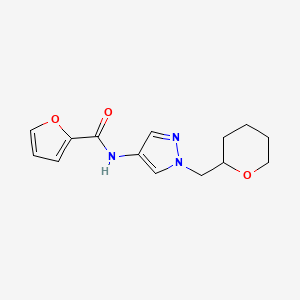
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step chemical reactions, starting from simpler molecules and gradually building up the complexity of the molecule. For instance, El-Essawy and Rady (2011) described the synthesis of N-alkylated derivatives based on N-(furan-2-ylmethylidene) compounds through various cyclization reactions under acidic and basic conditions to afford triazoles, oxadiazoles, and thiadiazoles (El-Essawy & Rady, 2011). This highlights the potential synthetic pathways that might be applicable or similar to the synthesis of the compound .
Molecular Structure Analysis
Understanding the molecular structure of chemical compounds is crucial for predicting their chemical behavior and interaction with biological systems. For example, Kumara et al. (2018) used single-crystal X-ray diffraction studies to confirm the structure of a novel pyrazole derivative, highlighting the importance of advanced analytical techniques in determining the precise molecular configuration of complex molecules (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. The study by Wei et al. (2012) on N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as cannabinoid receptor agonists with low CNS penetration illustrates how specific structural features can affect a compound's biological activity and pharmacokinetic properties (Wei et al., 2012).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application and formulation. These properties can be predicted based on the compound's molecular structure and have been extensively studied in the literature for various compounds, providing a basis for understanding similar molecules.
Chemical Properties Analysis
Chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to a compound's behavior in chemical reactions. For example, Shim et al. (2002) explored the molecular interaction of cannabinoid receptor antagonists, demonstrating how specific structural elements contribute to the compound's activity through molecular orbital methods (Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on related furan and pyrazole derivatives showcases the synthesis and chemical reactivity of these compounds. For example, studies have focused on the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and other derivatives through various chemical reactions, indicating the versatility of furan and pyrazole scaffolds in synthesizing novel compounds with potential biological activity (А. Aleksandrov & М. М. El’chaninov, 2017). These synthesis methods open avenues for creating a wide range of molecules for further biological and pharmacological testing.
Biological Activities and Applications
The biological activities of compounds containing furan and pyrazole units, such as antimicrobial, antifungal, and cytotoxic activities, are of significant interest. For instance, compounds with furan and pyrazole structures have been evaluated for their antibacterial and antifungal properties, showing promise as potential antimicrobial agents (M. Aytemir, D. Erol, R. Hider, & M. Özalp, 2003). Such studies suggest the relevance of exploring N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide and related compounds for their possible biological activities.
Potential for Drug Development
The research on similar compounds has highlighted their potential in drug development, particularly as antiprotozoal agents and in the design of new drugs with improved efficacy and safety profiles (M. Ismail et al., 2004). The structural complexity and the ability to modify these compounds provide a basis for the development of new therapeutic agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-14(13-5-3-7-20-13)16-11-8-15-17(9-11)10-12-4-1-2-6-19-12/h3,5,7-9,12H,1-2,4,6,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJXDNSMHIFHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)
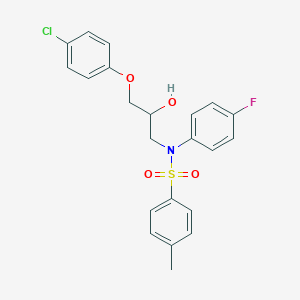


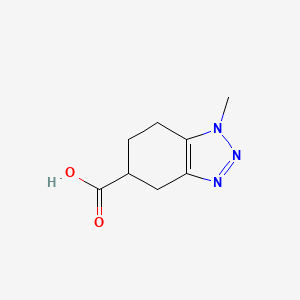
![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)
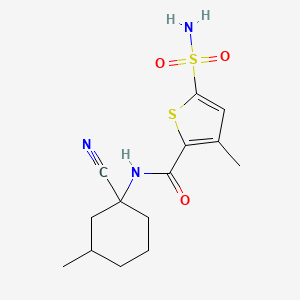
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)

![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)
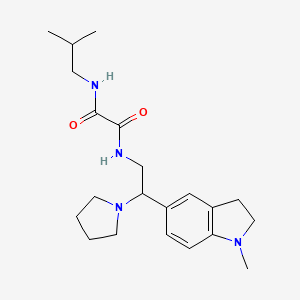
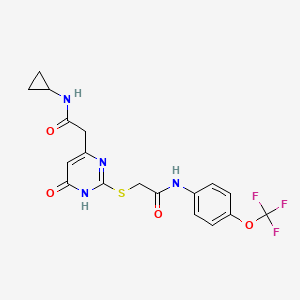
![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)
